molecular formula C13H13FN2 B581521 1-N-Benzyl-5-fluorobenzene-1,2-diamine CAS No. 1250244-09-7

1-N-Benzyl-5-fluorobenzene-1,2-diamine

Cat. No.: B581521
CAS No.: 1250244-09-7
M. Wt: 216.259
InChI Key: RMBMHNNPUYDKMS-UHFFFAOYSA-N
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Description

1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further substituted with two amino groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-N-Benzyl-5-fluorobenzene-1,2-diamine typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reduction of the nitro groups to amino groups results in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-N-Benzyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the benzene ring can yield halogenated derivatives, while alkylation can introduce alkyl groups at specific positions on the ring.

Scientific Research Applications

1-N-Benzyl-5-fluorobenzene-1,2-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-N-Benzyl-5-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. The benzyl group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

1-N-Benzyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds such as:

    1-N-Benzyl-4-fluorobenzene-1,2-diamine: Similar structure but with the fluorine atom at a different position on the benzene ring.

    1-N-Benzyl-5-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-N-Benzyl-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.

Properties

IUPAC Name

2-N-benzyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBMHNNPUYDKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of benzyl-(5-fluoro-2-nitrophenyl)amine (3.8 g, 15.2 mmol), iron powder (3.42 g, 60.8 mmol) and ammonium chloride (4.7 g, 91.2 mmol) in methanol (40 mL) and water (10 mL) was heated to 90° C. for 2 h, under an atmosphere of nitrogen. The resultant mixture was diluted with methanol (20 mL) and filtered through Celite®. The Celite® was washed with DCM, methanol and EtOAc (4×) and the filtrate concentrated in vacuo. The residue was partitioned between water (25 mL) and EtOAc (40 mL) and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were washed with brine (25 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a dark brown gum (2.17 g, 66%). The crude material was used without purification in the next step. 1H NMR (CDCl3, 400 MHz): δ 7.41-7.25 (5H, m), 6.67-6.59 (1H, m), 6.40-6.28 (2H, m), 4.28 (2H, s)
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.42 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
66%

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